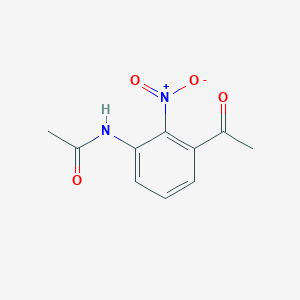

N-(3-acetyl-2-nitrophenyl)acetamide

Description

Structural Context within the Landscape of Substituted Acetamides and Nitrophenyl Derivatives

N-(3-acetyl-2-nitrophenyl)acetamide belongs to the broad classes of substituted acetamides and nitrophenyl derivatives. Aromatic acetamides are a significant group of organic compounds characterized by an acetamido group (-NHCOCH3) attached to an aromatic ring. This functional group is a versatile scaffold that allows for various substitution patterns, leading to a wide array of compounds with differing chemical and physical properties. The electronic nature of substituents on the aromatic ring, such as the acetyl and nitro groups in this case, can significantly influence the compound's reactivity and potential applications.

Nitrophenyl derivatives, on the other hand, are characterized by the presence of a nitro group (-NO2) on a phenyl ring. The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution and influences the acidity of other substituents. Aromatic nitro compounds are crucial intermediates in the synthesis of dyes, pharmaceuticals, and other specialty chemicals. jcbsc.org The specific arrangement of the acetyl, nitro, and acetamido groups in this compound creates a unique electronic and steric environment, setting it apart from other substituted acetamides and nitrophenyl compounds.

Historical and Current Significance in Organic Synthesis Research

While specific historical milestones for this compound are not extensively documented in readily available literature, its significance can be inferred from the broader context of research on related compounds. The synthesis of various substituted nitrophenyl acetamides has been a subject of study for decades, often as intermediates in the preparation of more complex molecules with potential biological activity. For instance, the nitration of acetanilides to produce ortho and para isomers is a classic and well-established reaction in organic synthesis. jcbsc.org

In contemporary research, compounds with similar structural motifs are investigated for their potential applications in medicinal chemistry and materials science. For example, substituted acetamide (B32628) derivatives have been designed and synthesized as potential inhibitors for enzymes like butyrylcholinesterase, which is a target for Alzheimer's disease treatment. nih.gov The synthetic routes to access such compounds often involve multi-step processes where intermediates like this compound could play a crucial role. The development of efficient and scalable synthetic methods for these types of molecules remains an active area of research. google.com

Fundamental Reactivity Aspects Derived from Key Functional Groups

The reactivity of this compound is governed by the interplay of its three key functional groups: the acetyl group, the nitro group, and the acetamido group.

Nitro Group: The nitro group is a strong deactivating and meta-directing group in electrophilic aromatic substitution reactions. However, it can be readily reduced to an amino group (-NH2) using various reducing agents. This transformation is a cornerstone of synthetic chemistry, providing a gateway to a wide range of amino-substituted aromatic compounds.

Acetyl Group: The acetyl group is a deactivating, meta-directing group. The carbonyl carbon of the acetyl group is electrophilic and can undergo nucleophilic attack. The methyl protons adjacent to the carbonyl are weakly acidic and can participate in condensation reactions.

Acetamido Group: The acetamido group is an activating, ortho-, para-directing group. However, the directing effect is influenced by the presence of the other deactivating groups on the ring. The amide bond within the acetamido group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and acetic acid.

The combination of these functional groups allows for a variety of chemical transformations. For instance, the nitro group could be selectively reduced, followed by modification of the resulting amino group or the acetyl group. The presence of multiple reactive sites offers chemists the flexibility to design synthetic strategies for creating a diverse set of derivatives from this single precursor.

Data Tables

Physicochemical Properties of a Structurally Related Compound: N-(3-acetyl-4-nitrophenyl)acetamide

| Property | Value |

| Molecular Formula | C10H10N2O4 |

| Molecular Weight | 222.197 g/mol |

| Density | 1.339 g/cm³ |

| Boiling Point | 478.3°C at 760 mmHg |

| Flash Point | 243.1°C |

| PSA (Polar Surface Area) | 91.99 Ų |

| LogP | 2.35 |

| Refractive Index | 1.604 |

| Data sourced from a public chemical database for a structurally similar isomer. chemsrc.com |

Physicochemical Properties of a Structurally Related Compound: N-(4-acetyl-3-hydroxy-2-nitrophenyl)acetamide

| Property | Value |

| Molecular Formula | C10H10N2O5 |

| Molecular Weight | 238.2 g/mol |

| Data sourced from a public chemical database. chemicalbook.com |

Structure

3D Structure

Properties

CAS No. |

92642-18-7 |

|---|---|

Molecular Formula |

C10H10N2O4 |

Molecular Weight |

222.20 g/mol |

IUPAC Name |

N-(3-acetyl-2-nitrophenyl)acetamide |

InChI |

InChI=1S/C10H10N2O4/c1-6(13)8-4-3-5-9(11-7(2)14)10(8)12(15)16/h3-5H,1-2H3,(H,11,14) |

InChI Key |

ANTGAGQFTOTKDZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=C(C(=CC=C1)NC(=O)C)[N+](=O)[O-] |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies for N 3 Acetyl 2 Nitrophenyl Acetamide and Its Structural Analogs

Retrosynthetic Disconnection Strategies

Retrosynthetic analysis is a cornerstone of modern organic synthesis, providing a logical framework for deconstructing a target molecule into simpler, commercially available starting materials. For N-(3-acetyl-2-nitrophenyl)acetamide, the primary disconnections involve the amide and the aromatic C-N and C-C bonds.

The most intuitive disconnection is at the amide bond, leading to 3-acetyl-2-nitroaniline and an acetylating agent like acetyl chloride or acetic anhydride (B1165640). This approach is common for the synthesis of acetanilides. tiu.edu.iqgoogle.com A further disconnection of 3-acetyl-2-nitroaniline would involve breaking the C-NO2 and C-acetyl bonds. This suggests a precursor aniline (B41778) that can be selectively nitrated and acetylated.

Another strategy involves disconnecting the acetyl group from the ring, suggesting a Friedel-Crafts acylation of a suitable N-(2-nitrophenyl)acetamide precursor. The challenge in this approach lies in controlling the regioselectivity of the acylation.

Finally, one could envision a strategy where the nitro group is introduced last. This would involve the nitration of N-(3-acetylphenyl)acetamide. However, the directing effects of the existing substituents must be carefully considered to achieve the desired 2-nitro isomer.

Classical and Contemporary Approaches to the this compound Core

The synthesis of this compound and its analogs has been approached through various classical and modern methods, each with its own set of advantages and challenges.

The choice of starting materials is critical for a successful synthesis. A common route to substituted acetanilides begins with the corresponding aniline derivative. For this compound, a logical starting material would be 3-aminoacetophenone. This precursor contains the required acetyl group and an amino group that can be acetylated and subsequently directed for nitration.

An alternative approach could start from 2-aminoacetophenone. Acetylation of the amino group, followed by nitration, could potentially yield the desired product, although regioselectivity of the nitration would be a key consideration. Another viable precursor is o-nitroaniline. Friedel-Crafts acylation of o-nitroaniline could introduce the acetyl group, but this reaction can be challenging due to the deactivating nature of the nitro group.

In some cases, a multi-step synthesis starting from simpler aromatic compounds like aniline or nitrobenzene (B124822) might be necessary. wikipedia.org For instance, aniline can be acetylated to form acetanilide (B955), which is then subjected to nitration and a subsequent Friedel-Crafts acetylation. jcbsc.orgresearchgate.net The order of these reactions is crucial for achieving the correct substitution pattern.

A documented synthesis of a related compound, N-(4-acetyl-3-hydroxy-2-nitrophenyl)acetamide, starts from N-(4-acetyl-3-hydroxyphenyl)acetamide, which is then nitrated. chemicalbook.com This highlights the strategy of starting with a more complex, substituted aniline derivative.

The conditions under which the synthetic reactions are carried out play a pivotal role in determining the yield and purity of the final product.

For the acetylation of anilines, common acetylating agents include acetic anhydride and acetyl chloride. google.com The reaction is often carried out in the presence of a base like triethylamine (B128534) or pyridine (B92270) to neutralize the acid byproduct. Acetic acid itself can also be used as a catalyst for N-acylation reactions. rsc.org

Nitration of aromatic rings is typically achieved using a mixture of concentrated nitric acid and sulfuric acid. jcbsc.orgresearchgate.net The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO2+). youtube.com The temperature of the reaction must be carefully controlled, often kept low with an ice bath, to prevent over-nitration and the formation of unwanted side products. researchgate.net

In syntheses involving Friedel-Crafts acylation, a Lewis acid catalyst such as aluminum chloride (AlCl3) is typically employed. google.com The choice of solvent is also important, with common options being dichloromethane (B109758) or nitrobenzene.

The table below summarizes typical reaction conditions for the key transformations.

| Reaction | Reagents | Catalyst | Solvent | Temperature |

| Acetylation | Acetic Anhydride or Acetyl Chloride | Triethylamine or Pyridine | Dichloromethane | Room Temperature |

| Nitration | Concentrated Nitric Acid | Concentrated Sulfuric Acid | None or Acetic Acid | 0-10 °C |

| Friedel-Crafts Acylation | Acetyl Chloride | Aluminum Chloride | Dichloromethane | 0 °C to Room Temp |

Optimizing the yield and ensuring the purity of the synthesized this compound are critical aspects of the synthetic process.

To maximize yield, several factors must be considered. The stoichiometry of the reactants is important; for example, a slight excess of the acetylating agent is often used to ensure complete conversion of the aniline. Reaction time and temperature are also key parameters that need to be optimized for each specific reaction. Monitoring the progress of the reaction using techniques like Thin Layer Chromatography (TLC) can help determine the optimal reaction time. nih.gov

Purification of the crude product is essential to remove unreacted starting materials, byproducts, and any other impurities. Recrystallization is a common and effective method for purifying solid organic compounds. The choice of solvent for recrystallization is crucial; an ideal solvent will dissolve the compound at high temperatures but not at low temperatures, while the impurities remain soluble at all temperatures or are insoluble. jcbsc.org Common solvent systems for acetanilide derivatives include ethanol/water mixtures.

For more challenging separations, column chromatography is often employed. orgsyn.org This technique separates compounds based on their differential adsorption onto a stationary phase (like silica (B1680970) gel) as they are eluted with a mobile phase (a solvent or mixture of solvents). orgsyn.org

The purity of the final product can be assessed using various analytical techniques, including melting point determination and spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. orientjchem.org

Advanced and Sustainable Synthetic Techniques Applied to Acetamide (B32628) Derivatives

In recent years, there has been a significant push towards developing more sustainable and efficient synthetic methods. These "green chemistry" approaches aim to reduce waste, minimize energy consumption, and use less hazardous substances. ajrconline.org

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering several advantages over conventional heating methods. ajrconline.orgirjmets.com These advantages include dramatically reduced reaction times, increased yields, and often cleaner reactions with fewer side products. iosrphr.orgresearchgate.net

The application of microwave irradiation to the synthesis of acetamide derivatives has been well-documented. nih.govirjmets.comresearchgate.net Reactions that would typically take several hours under conventional heating can often be completed in a matter of minutes in a microwave reactor. nih.govmdpi.com This rapid heating is due to the direct interaction of microwaves with the polar molecules in the reaction mixture, leading to efficient and uniform heating. irjmets.com

For the synthesis of acetamide derivatives, microwave-assisted methods have been successfully employed for the acylation of amines. researchgate.netelectronicsandbooks.com These reactions can sometimes be carried out under solvent-free conditions, further enhancing their green credentials. researchgate.netelectronicsandbooks.com The use of microwave irradiation can also facilitate reactions that are difficult to achieve with conventional heating.

The table below provides a comparison of conventional and microwave-assisted synthesis for a representative acetamide synthesis.

| Synthesis Method | Reaction Time | Yield | Conditions |

| Conventional Heating | 2-3 hours | Moderate (e.g., 60%) | Reflux at 70 °C |

| Microwave Irradiation | 5-10 minutes | Good to Excellent (e.g., >75%) | 65-70 °C, 400W |

Data based on representative examples of acetamide synthesis. nih.govmdpi.com

Flow Chemistry Applications for Continuous Synthesis

Continuous flow chemistry has emerged as a powerful technology for the synthesis of fine chemicals and active pharmaceutical ingredients (APIs), offering significant advantages over traditional batch processing. rsc.org These benefits include enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for automation and high-throughput screening of reaction conditions. rsc.orgyoutube.com

While specific literature on the continuous flow synthesis of this compound is not abundant, the principles can be readily applied. The nitration of acetanilides, a key step in the synthesis of many nitrophenyl acetamide derivatives, is often exothermic and requires careful temperature control to prevent the formation of undesired byproducts. jcbsc.org Flow reactors, with their high surface-area-to-volume ratio, provide superior temperature management, leading to more selective and reproducible transformations. youtube.com

For instance, the in-situ generation of unstable or explosive nitrating agents, such as acetyl nitrate, can be safely performed in a continuous flow setup. This approach has been successfully demonstrated for the nitration of delicate substrates like furfural, highlighting its potential for the controlled nitration of acetanilide precursors to this compound. nih.gov Furthermore, multi-step syntheses can be "telescoped" into a continuous sequence of flow reactors, minimizing manual handling and purification steps between reactions. youtube.com The application of flow chemistry can also be extended to C-glycoside synthesis, demonstrating its versatility. nih.gov

Table 1: Comparison of Batch vs. Flow Chemistry for Nitration Reactions

| Feature | Batch Processing | Continuous Flow Processing |

| Heat Transfer | Limited, potential for hotspots | Excellent, precise temperature control |

| Mass Transfer | Often limited by stirring speed | Enhanced due to small channel dimensions |

| Safety | Higher risk with hazardous reagents | Improved safety, small reaction volumes |

| Scalability | Challenging, requires process redesign | Simpler, numbering-up of reactors |

| Reproducibility | Can be variable | High, due to precise control of parameters |

Chemo- and Regioselective Synthesis Strategies

The synthesis of this compound and its analogs requires careful control of chemoselectivity (differentiating between functional groups) and regioselectivity (controlling the position of substitution).

The nitration of substituted acetanilides is a classic example where regioselectivity is crucial. The acetamido group is an ortho-, para-director. Therefore, direct nitration of 3-acetylacetanilide would likely yield a mixture of isomers, with the nitro group entering at the positions ortho and para to the acetamido group. To achieve the desired 2-nitro isomer, a multi-step synthesis is often necessary.

One common strategy involves the nitration of a precursor molecule where the desired substitution pattern is directed by existing functional groups. For example, the synthesis of N-(4-hydroxy-2-nitrophenyl)acetamide is achieved by the acetylation of 4-hydroxy-2-nitroaniline. nih.gov Similarly, the synthesis of N-(2-hydroxy-3-nitrophenyl)acetamide involves the nitration of N-(2-hydroxyphenyl)acetamide. nih.gov

Advanced methods, such as palladium-catalyzed cross-coupling reactions, offer high chemo- and regioselectivity. The Buchwald-Hartwig amination, for instance, can be used to form the C-N bond of the acetamido group with high precision. A modular approach combining such catalytic methods can allow for the controlled assembly of complex molecules like tri- and tetracyclic carbazoles, demonstrating the power of these strategies in controlling molecular architecture. nih.gov

The synthesis of various nitrophenyl-containing heterocycles also highlights the importance of regioselective cyclocondensation reactions to build complex molecular frameworks. nih.gov

Table 2: Examples of Regioselective Synthesis in Structural Analogs

| Target Compound | Starting Material | Key Regioselective Step | Reference |

| N-(4-hydroxy-2-nitrophenyl)acetamide | 4-hydroxy-2-nitroaniline | Acetylation of the amino group | nih.gov |

| N-(2-hydroxy-3-nitrophenyl)acetamide | N-(2-hydroxyphenyl)acetamide | Nitration at the 3-position | nih.gov |

| N-(4-acetyl-3-hydroxy-2-nitrophenyl)acetamide | N-(4-acetyl-3-hydroxyphenyl)acetamide | Nitration at the 2-position | chemicalbook.com |

| N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide | 2-acetyl-6-aminonaphthalene | Nitration and acetylation | nih.gov |

Exploration of Green Chemistry Principles in Synthesis

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. imist.ma These principles are increasingly being applied to the synthesis of fine chemicals and pharmaceuticals.

In the context of synthesizing this compound and its analogs, several green chemistry approaches can be considered:

Use of Safer Solvents and Reagents: Traditional nitration reactions often use a mixture of concentrated nitric and sulfuric acids, which are highly corrosive and produce significant acidic waste. Milder and more selective nitrating agents, or the use of solid acid catalysts, can be explored to mitigate these issues. Acetic acid is often used as a solvent in acetylation reactions. nih.gov One-pot synthesis methodologies, which reduce the need for intermediate purification steps and minimize solvent usage, are also a key aspect of green chemistry. A one-pot synthesis for N-(2-nitrophenyl) acetamide has been reported, highlighting a cost-effective and environmentally benign approach. ndl.gov.in

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Catalytic reactions, for example, are inherently more atom-economical than stoichiometric reactions.

Energy Efficiency: Reactions should be conducted at ambient temperature and pressure whenever possible. The use of microwave irradiation or flow chemistry can often reduce reaction times and energy consumption.

The development of environmentally friendly methods for common reactions like acetylation is an active area of research. For example, using catalytic amounts of magnesium acetate (B1210297) in acetic acid for N-acetylation has been shown to be an efficient and chemoselective method. ndl.gov.in

Table 3: Application of Green Chemistry Principles

| Green Chemistry Principle | Application in Synthesis of Nitrophenyl Acetamides |

| Prevention of Waste | One-pot synthesis, catalytic reactions to minimize byproducts. ndl.gov.in |

| Atom Economy | Designing routes that maximize the incorporation of starting materials into the final product. |

| Less Hazardous Chemical Syntheses | Use of milder nitrating agents, avoiding highly corrosive acids. imist.ma |

| Designing Safer Chemicals | Not directly applicable to the synthesis itself, but to the final product's properties. |

| Safer Solvents and Auxiliaries | Use of water or other benign solvents where possible; minimizing solvent use. imist.ma |

| Design for Energy Efficiency | Microwave-assisted synthesis, reactions at ambient temperature. |

| Use of Renewable Feedstocks | Exploring bio-based solvents or starting materials if applicable. |

| Reduce Derivatives | Avoiding unnecessary protection and deprotection steps. |

| Catalysis | Using catalytic reagents in place of stoichiometric ones. ndl.gov.in |

| Design for Degradation | Not directly applicable to the synthesis itself. |

| Real-time analysis for Pollution Prevention | In-line monitoring in flow chemistry to control reaction conditions and prevent runaway reactions. |

| Inherently Safer Chemistry for Accident Prevention | Use of less hazardous reagents and reaction conditions. |

Comprehensive Studies on Chemical Reactivity and Molecular Transformations of N 3 Acetyl 2 Nitrophenyl Acetamide

Investigation of the Nitro Group Reactivity: Reduction and Derivatization Pathways

The nitro group is a versatile functional group, primarily susceptible to reduction, which can proceed through various intermediates to yield a range of products. The presence of other reducible groups, such as the acetyl and amide functionalities in N-(3-acetyl-2-nitrophenyl)acetamide, necessitates the use of chemoselective reducing agents to achieve specific transformations.

The reduction of the nitro group in aromatic compounds can be accomplished using a variety of reagents and conditions, leading to different products such as nitroso, hydroxylamino, or amino groups. The choice of reductant is crucial for achieving selectivity. For instance, catalytic hydrogenation using catalysts like palladium on carbon (Pd/C), platinum(IV) oxide, or Raney nickel is a common and effective method for reducing nitro groups to primary amines. dtic.milrsc.org However, these conditions might also lead to the reduction of the acetyl group.

To selectively reduce the nitro group in the presence of a ketone and an amide, milder and more specific reagents are required. nih.gov Metal-based reductions in acidic media, such as with tin (Sn) or iron (Fe) in hydrochloric acid, are classic methods for the reduction of aromatic nitro groups to anilines and are generally tolerant of carbonyl groups. dtic.milnih.gov Other chemoselective methods include the use of sodium hydrosulfite or transfer hydrogenation with reagents like hydrazine hydrate in the presence of a catalyst. rsc.orgnih.gov

The stepwise reduction of the nitro group can also be achieved. For example, reduction with zinc dust in the presence of ammonium (B1175870) chloride can yield the corresponding N-arylhydroxylamine. rsc.org This intermediate is a key precursor for further derivatization.

Upon successful reduction of the nitro group to a primary amine, yielding N-(3-acetyl-2-aminophenyl)acetamide, a variety of derivatization reactions can be performed on the newly formed amino group. These include diazotization followed by Sandmeyer or related reactions to introduce a range of substituents, acylation to form new amides, and alkylation to produce secondary or tertiary amines. The resulting ortho-phenylenediamine derivative is also a valuable precursor for the synthesis of heterocyclic compounds like benzimidazoles.

Table 1: Reagents for the Selective Reduction of Aromatic Nitro Groups

| Reagent/Catalyst | Product | Selectivity Notes |

| H₂, Pd/C | Amine | May also reduce the acetyl group |

| Fe, HCl | Amine | Generally selective for the nitro group over ketones |

| Sn, HCl | Amine | Generally selective for the nitro group over ketones |

| Na₂S₂O₄ | Amine | Chemoselective reduction |

| Zn, NH₄Cl | Hydroxylamine | Partial reduction |

Characterization of the Amide Linkage Transformations: Hydrolysis and N-Functionalization

The amide linkage in this compound is relatively stable but can undergo transformations such as hydrolysis and N-functionalization under specific conditions.

Hydrolysis: Amide hydrolysis, which cleaves the amide bond to yield a carboxylic acid and an amine, typically requires harsh conditions, such as prolonged heating with strong acids or bases. rsc.org Acid-catalyzed hydrolysis would protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic for nucleophilic attack by water. rsc.org In the case of this compound, acidic hydrolysis would yield 3-acetyl-2-nitroaniline and acetic acid. Basic hydrolysis, on the other hand, involves the direct attack of a hydroxide ion on the carbonyl carbon and would result in the formation of the corresponding carboxylate and amine. nih.gov The presence of the electron-withdrawing nitro and acetyl groups on the phenyl ring would likely increase the electrophilicity of the amide carbonyl carbon, potentially facilitating hydrolysis compared to unsubstituted acetanilide (B955).

N-Functionalization: The nitrogen atom of the amide can act as a nucleophile, allowing for N-functionalization reactions such as N-alkylation. These reactions typically require a strong base to deprotonate the amide nitrogen, forming an amidate anion, which then reacts with an alkylating agent (e.g., an alkyl halide). dtic.milrsc.org The use of phase-transfer catalysts or microwave irradiation can enhance the efficiency of N-alkylation of acetanilides. dtic.mil However, steric hindrance from the adjacent acetyl and nitro groups in this compound might impede the approach of bulky electrophiles.

Electrophilic Aromatic Substitution Reactions on the Phenyl Ring System

The phenyl ring of this compound is subject to electrophilic aromatic substitution (EAS) reactions. The regiochemical outcome of such reactions is determined by the directing effects of the existing substituents: the acetamido group (-NHCOCH₃), the nitro group (-NO₂), and the acetyl group (-COCH₃).

The acetamido group is an activating, ortho, para-director due to the lone pair of electrons on the nitrogen atom that can be delocalized into the ring through resonance. beilstein-journals.orgnih.gov Conversely, the nitro group and the acetyl group are deactivating, meta-directors because of their strong electron-withdrawing nature, which is both inductive and resonance-based. manchester.ac.ukresearchgate.net

In this compound, the substituents are located at positions 1, 2, and 3 of the phenyl ring. The directing effects of these groups are as follows:

Acetamido group (at C1): Directs incoming electrophiles to positions 2 (ortho, blocked), 4 (para), and 6 (ortho).

Nitro group (at C2): Directs incoming electrophiles to positions 4 (meta) and 6 (meta).

Acetyl group (at C3): Directs incoming electrophiles to position 5 (meta).

Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Nature | Directing Effect |

| -NHCOCH₃ | Activating | Ortho, Para |

| -NO₂ | Deactivating | Meta |

| -COCH₃ | Deactivating | Meta |

Nucleophilic Reactivity at the Acetyl Moiety

The acetyl group's carbonyl carbon is electrophilic and thus susceptible to nucleophilic attack. acs.orgrsc.org This can lead to a variety of addition reactions. The reactivity of the acetyl group in this compound is influenced by the electronic effects of the other substituents on the ring. The electron-withdrawing nitro group, in particular, will enhance the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles compared to an unsubstituted acetophenone. acs.org

Common nucleophilic addition reactions at the acetyl group include:

Reduction: The acetyl group can be reduced to a secondary alcohol (1-(3-acetamido-2-nitrophenyl)ethanol) using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). organic-chemistry.org Care must be taken as these reagents can also reduce the nitro group.

Grignard and Organolithium Reagents: Addition of organometallic reagents would lead to the formation of tertiary alcohols after acidic workup.

Cyanohydrin Formation: Reaction with hydrogen cyanide (or a cyanide salt with an acid) would yield a cyanohydrin.

Wittig Reaction: Reaction with a phosphorus ylide would convert the acetyl group into an alkene.

Steric hindrance from the ortho-nitro group and the N-acetyl group might play a role in modulating the accessibility of the acetyl carbonyl to bulky nucleophiles.

Exploration of Intramolecular Rearrangement Reactions and Isomerization Processes

Substituted aromatic compounds, particularly those with ortho-substituents, can undergo various intramolecular rearrangement reactions. For this compound, several types of rearrangements could be envisioned, although specific experimental data is lacking.

One potential rearrangement is the Smiles rearrangement , which is an intramolecular nucleophilic aromatic substitution. wikipedia.org This reaction typically involves a nucleophilic group tethered to an aromatic ring that is activated by electron-withdrawing groups. In a hypothetical scenario, if the amide nitrogen were to become sufficiently nucleophilic (e.g., under basic conditions), it could potentially attack the phenyl ring at the carbon bearing the nitro group, especially if the nitro group can act as a leaving group under certain conditions. However, the specific substitution pattern in this compound does not directly favor a classical Smiles rearrangement.

Other rearrangements, such as those involving the nitro group, have been observed in related compounds. For instance, thermal or acid-catalyzed rearrangements of N-nitroanilines are known to occur. rsc.org While this compound is not an N-nitroaniline, the presence of the ortho-nitro group might lead to complex rearrangements under thermal or photochemical conditions.

Isomerization processes could involve the tautomerization of the amide or the enolization of the acetyl ketone. The enol form of the acetyl group could participate in intramolecular hydrogen bonding with the adjacent nitro group, which could influence its reactivity.

Metal-Catalyzed Transformations and Coupling Reactions Involving this compound Derivatives

The functional groups present in this compound and its derivatives offer several handles for metal-catalyzed transformations and coupling reactions. Palladium-catalyzed reactions are particularly prominent for the functionalization of acetanilides. beilstein-journals.orgacs.orgrsc.org

The C-H bonds on the aromatic ring can be activated and functionalized using transition metal catalysts. For instance, palladium-catalyzed ortho-C-H functionalization of acetanilides is a well-established methodology for introducing various substituents. beilstein-journals.orgorganic-chemistry.org In the case of this compound, the directing effect of the acetamido group could be exploited for C-H activation at the C6 position.

If the nitro group is reduced to an amine, the resulting aniline (B41778) derivative can participate in a wide range of metal-catalyzed cross-coupling reactions. For example, conversion of the amino group to a halide or triflate would enable Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, allowing for the introduction of a diverse array of substituents.

Furthermore, the acetyl group can be transformed into a leaving group (e.g., an enol triflate), which can then participate in cross-coupling reactions. The amide nitrogen itself can also be involved in metal-catalyzed N-arylation or N-alkylation reactions.

Table 3: Potential Metal-Catalyzed Reactions on Derivatives of this compound

| Reaction Type | Functional Group Involved (in derivative) | Potential Transformation |

| Suzuki Coupling | Aryl halide | C-C bond formation |

| Heck Reaction | Aryl halide | C-C bond formation (alkenylation) |

| Sonogashira Coupling | Aryl halide | C-C bond formation (alkynylation) |

| Buchwald-Hartwig Amination | Aryl halide | C-N bond formation |

| C-H Activation | Phenyl C-H bond | Direct functionalization |

Photochemical Reactivity Studies

The photochemical behavior of this compound is expected to be influenced primarily by the presence of the nitroaromatic chromophore. Aromatic nitro compounds are known to undergo a variety of photochemical reactions. dtic.milrsc.orgresearchgate.net

A characteristic photoreaction of ortho-nitro aromatic compounds bearing a hydrogen atom on a benzylic carbon is intramolecular hydrogen abstraction by the excited nitro group. While this compound does not have a benzylic hydrogen in the traditional sense, the acetyl methyl group could potentially be a source of hydrogen atoms. This could lead to the formation of a nitroso compound and subsequent rearrangement products.

Photoreduction of the nitro group is another possible pathway, which can be influenced by the solvent and the presence of hydrogen donors. researchgate.net Irradiation of nitroaromatic compounds can also lead to photosubstitution reactions, where the nitro group is replaced by another nucleophile.

Furthermore, the presence of the acetyl group introduces the possibility of photochemical reactions characteristic of ketones, such as Norrish Type I and Type II reactions, although these are generally less efficient in aromatic ketones compared to their aliphatic counterparts. The excited states of the nitroaromatic system are likely to dominate the photochemistry of the molecule.

It is also conceivable that intramolecular energy transfer could occur between the excited nitroaromatic moiety and the acetyl or acetamido groups, leading to complex photochemical transformations.

In Depth Mechanistic Investigations and Reaction Pathway Elucidation

Identification and Characterization of Transient Reaction Intermediates

The reactions involving N-(3-acetyl-2-nitrophenyl)acetamide can proceed through various transient intermediates, depending on the reaction conditions and the other reactants involved. For instance, in nitration reactions, the formation of a nitronium ion (NO₂⁺) is a key electrophilic species that attacks the aromatic ring. The acetamido group (-NHCOCH₃) on the benzene (B151609) ring is an ortho-para directing group. However, steric hindrance from this group can influence the position of the incoming nitro group. jcbsc.org

In reactions involving related compounds like N-(4-hydroxyphenyl)acetamide (paracetamol), the formation of a metastable N-acetyl-1,4-benzoquinone imine (NBQI) has been observed. This reactive intermediate can then react with other species, such as the nitrite (B80452) ion, to form nitro derivatives. nih.gov While not directly studying this compound, this highlights a potential pathway for the formation of related nitro-isomers.

Furthermore, studies on the microbial degradation of related compounds have identified various hydroxylated and nitrosylated intermediates. For example, the incubation of certain bacteria with 2-acetamidophenol (B195528) led to the formation of N-(2-hydroxy-5-nitrophenyl)acetamide, N-(2-hydroxy-5-nitrosophenyl)acetamide, and N-(2-hydroxy-3-nitrophenyl)acetamide. nih.gov These findings suggest that under specific enzymatic conditions, a variety of transient species can be formed and subsequently transformed.

Kinetic Studies of Reactions Involving this compound and its Derivatives

Kinetic studies provide valuable information about the rates and mechanisms of chemical reactions. For instance, the nitration of N-phenylacetamide to form nitroacetanilide isomers is an exothermic reaction. jcbsc.org Maintaining a low temperature (below 20°C) is crucial to control the reaction and prevent the formation of dinitro products. jcbsc.org The gradual addition of the nitrating mixture to the solution of N-phenylacetamide is also a key factor in controlling the reaction's progress. jcbsc.org

In a study involving the incubation of N-(2-hydroxy-5-nitrophenyl)acetamide with Arabidopsis thaliana seedlings, the formation and accumulation of its glucoside derivative were monitored over time. nih.gov The concentration of the initial compound decreased while the glucoside concentration increased over a 24-hour period, indicating a detoxification pathway in the plant. nih.gov This type of kinetic data is essential for understanding the metabolic fate of such compounds in biological systems.

The following table summarizes the observed changes in the concentration of N-(2-hydroxy-5-nitrophenyl)acetamide and its glucoside derivative over time in Arabidopsis thaliana seedlings. nih.gov

| Time (hours) | N-(2-hydroxy-5-nitrophenyl)acetamide (nmol/g FW) | Glucoside Derivative (nmol/g FW) |

| 0.5 | ~30–40 | Not detected |

| 1 | ~40–50 | <1 |

| 3 | ~40–50 | ~9 |

| 5 | ~20–25 | ~13–15 |

| 24 | Trace amounts | ~60 |

Application of Computational and Theoretical Approaches for Mechanistic Insights

For example, computational methods can be used to model the structure of the molecule and predict its reactivity towards electrophilic or nucleophilic attack. The distribution of electron density in the aromatic ring, influenced by the acetyl and nitro groups, can be calculated to predict the most likely sites for substitution reactions.

Furthermore, theoretical calculations can be used to determine the stability of potential reaction intermediates, such as the semi-products formed during nitration. jcbsc.org By comparing the energies of different possible intermediates, the most likely reaction pathway can be identified.

Crystal structure analysis, a related experimental technique, provides valuable insights into the three-dimensional arrangement of atoms in a molecule, which influences its physical and chemical properties. For example, the crystal structure of N-(4-hydroxy-2-nitrophenyl)acetamide reveals that its NH group forms an intramolecular hydrogen bond with a nitro oxygen atom, and its OH group forms an intermolecular hydrogen bond with an amide oxygen atom. nih.gov This type of structural information is crucial for understanding intermolecular interactions and can complement computational models.

Advanced Spectroscopic and Crystallographic Research for Structural and Mechanistic Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Determination and Reaction Monitoring

High-resolution NMR spectroscopy is a cornerstone technique for elucidating the precise molecular structure of N-(3-acetyl-2-nitrophenyl)acetamide. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

In ¹H NMR analysis, the aromatic protons typically appear as a complex multiplet, a consequence of their coupling with each other. The distinct chemical shifts of the acetyl and acetamido methyl protons are also readily identifiable. For instance, in a related synthesis, the precursor N-(3-acetylphenyl)acetamide shows the acetyl CH₃ signal at δ 2.59 ppm and the acetamido CH₃ signal at δ 2.18 ppm. The aromatic protons appear in the range of δ 7.38-7.92 ppm. Upon nitration to form this compound, shifts in these proton signals would be expected due to the introduction of the electron-withdrawing nitro group.

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for each carbon atom in the molecule. This allows for the unambiguous assignment of the carbonyl carbons of the acetyl and acetamido groups, as well as the aromatic carbons. The positions of the substituents on the benzene (B151609) ring are confirmed by the distinct shifts of the ipso, ortho, meta, and para carbons.

Mass Spectrometric Analysis for Molecular Weight Confirmation and Fragment Identification in Transformation Studies

Mass spectrometry is crucial for confirming the molecular weight of this compound and for studying its fragmentation patterns, which can shed light on its stability and potential transformation pathways. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, confirming the elemental composition of the molecule.

The fragmentation of this compound under mass spectrometric conditions can be predicted to involve characteristic losses. For example, the loss of the acetyl group (CH₃CO) or the acetamido group (NHCOCH₃) would result in significant fragment ions. The presence of the nitro group also offers a distinct fragmentation pathway, often involving the loss of NO₂ or NO.

Fourier-Transform Infrared (FTIR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Structure Studies

FTIR and UV-Vis spectroscopy provide valuable insights into the functional groups and electronic structure of this compound.

FTIR spectroscopy is used to identify the characteristic vibrational frequencies of the functional groups present in the molecule. The spectrum would be expected to show strong absorption bands for the N-H stretching of the amide, the C=O stretching of the acetyl and amide groups, and the asymmetric and symmetric stretching of the nitro group.

| Functional Group | Expected Vibrational Frequency (cm⁻¹) |

| N-H Stretch (Amide) | 3300-3100 |

| C-H Stretch (Aromatic) | 3100-3000 |

| C-H Stretch (Aliphatic) | 3000-2850 |

| C=O Stretch (Amide) | 1700-1650 |

| C=O Stretch (Ketone) | 1720-1680 |

| C=C Stretch (Aromatic) | 1600-1450 |

| N-O Stretch (Nitro, Asymmetric) | 1550-1500 |

| N-O Stretch (Nitro, Symmetric) | 1350-1300 |

UV-Vis spectroscopy reveals information about the electronic transitions within the molecule. The presence of the aromatic ring, the carbonyl groups, and the nitro group leads to a complex UV-Vis spectrum. The nitroaromatic system is expected to give rise to characteristic absorption bands in the UV region. The position and intensity of these bands are sensitive to the solvent polarity and can be used to study the electronic structure of the molecule.

Single-Crystal X-ray Diffraction for Solid-State Structure Determination and Intermolecular Interactions

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of this compound in the solid state. This technique provides precise atomic coordinates, bond lengths, and bond angles.

The crystal structure reveals the conformation of the molecule and the planarity of its constituent parts. The benzene ring is expected to be planar, but the substituents may be twisted with respect to the ring. The dihedral angles between the plane of the benzene ring and the planes of the acetyl, acetamido, and nitro groups are key parameters in describing the molecular conformation. These torsions arise from a balance of steric hindrance between the adjacent substituents and electronic effects that favor planarity for conjugation.

Advanced Chromatographic Methods for Reaction Purity Assessment and Isolation of Intermediates and Products

Chromatographic techniques are indispensable for assessing the purity of this compound and for isolating it from reaction mixtures. High-performance liquid chromatography (HPLC) is a powerful tool for determining the purity of the final product and for monitoring the progress of its synthesis. By using an appropriate stationary phase and mobile phase, it is possible to separate the desired product from starting materials, byproducts, and any intermediates.

Computational and Theoretical Chemistry Studies of N 3 Acetyl 2 Nitrophenyl Acetamide

Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the electronic architecture of N-(3-acetyl-2-nitrophenyl)acetamide. These calculations provide insights into the molecule's stability and reactivity through various descriptors. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests greater stability and lower chemical reactivity.

Global reactivity descriptors are also derived from these calculations. These include electronegativity (χ), which measures the power of an atom or group to attract electrons; chemical hardness (η), which quantifies the resistance to charge transfer; and the global electrophilicity index (ω), which describes the propensity of a species to accept electrons. These parameters collectively provide a detailed profile of the molecule's reactive nature.

Table 1: Calculated Reactivity Descriptors for this compound

| Descriptor | Value | Unit |

| HOMO Energy | Data not available | eV |

| LUMO Energy | Data not available | eV |

| Energy Gap (ΔE) | Data not available | eV |

| Electronegativity (χ) | Data not available | eV |

| Chemical Hardness (η) | Data not available | eV |

| Electrophilicity Index (ω) | Data not available | eV |

Density Functional Theory (DFT) Investigations of Molecular Geometry, Conformational Landscape, and Vibrational Properties

Density Functional Theory (DFT) is a widely used computational method to predict the three-dimensional structure of molecules with high accuracy. For this compound, DFT calculations can determine the optimal bond lengths, bond angles, and dihedral angles, revealing the most stable geometric configuration. These theoretical parameters can then be compared with experimental data from X-ray crystallography to validate the computational model. For instance, in related acetamide (B32628) structures, the amide bond is typically found to be nearly planar and in a trans-configuration. semanticscholar.org

Furthermore, DFT is employed to explore the conformational landscape of the molecule, identifying different spatial arrangements (conformers) and their relative energies. This is crucial for understanding the molecule's flexibility and the potential for different shapes to influence its interactions.

Vibrational properties are also investigated using DFT. The calculated vibrational frequencies can be correlated with experimental infrared (IR) and Raman spectra, aiding in the assignment of spectral bands to specific molecular vibrations. For example, studies on similar compounds have assigned C-H stretching vibrations in aromatic rings to the 3100-3000 cm⁻¹ region. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) maps are powerful visual tools that illustrate the charge distribution across a molecule. researchgate.net These maps are invaluable for predicting sites of electrophilic and nucleophilic attack. researchgate.net In an MEP map, regions of negative electrostatic potential (typically colored red) indicate electron-rich areas, while regions of positive potential (colored blue) signify electron-poor areas. researchgate.net

For this compound, the MEP would likely show negative potential around the oxygen atoms of the nitro and acetyl groups, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms of the phenyl ring and the amide group would exhibit positive potential, marking them as sites for potential nucleophilic interaction. researchgate.net This analysis is critical for understanding intermolecular interactions, including hydrogen bonding. researchgate.net

Natural Bond Orbital (NBO) Analysis for Understanding Charge Transfer and Hyper-Conjugative Interactions

Natural Bond Orbital (NBO) analysis provides a detailed chemical picture of bonding and orbital interactions within a molecule. materialsciencejournal.org It helps to elucidate charge transfer and hyper-conjugative interactions, which are stabilizing delocalizations of electron density from filled (donor) to empty (acceptor) orbitals. materialsciencejournal.orgnih.gov

Table 2: Key NBO Interactions and Second-Order Perturbation Energies

| Donor NBO | Acceptor NBO | Stabilization Energy (E²) (kcal/mol) |

| n(O) of C=O | π(C-N) | Data not available |

| n(N) of amide | π(C=O) | Data not available |

| π(C=C) of ring | π*(N=O) of nitro | Data not available |

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry allows for the prediction of various spectroscopic parameters, which can be validated against experimental data to confirm the molecular structure and the accuracy of the theoretical model. semanticscholar.org

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the electronic absorption spectrum, predicting the maximum absorption wavelengths (λmax). For similar acetamide compounds, theoretical absorption spectra have shown good correlation with experimental measurements. semanticscholar.org

NMR Spectroscopy: The chemical shifts in Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectra can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) method. For related acetamide-sulfonamide scaffolds, characteristic chemical shifts for the methyl protons of the acetyl group have been reported in the range of δ 1.78–1.98 ppm. mdpi.com

Vibrational Spectroscopy: As mentioned in section 6.2, DFT calculations can predict IR and Raman spectra, which can be compared with experimental data for validation.

This synergy between computational prediction and experimental validation provides a robust framework for the structural and electronic characterization of this compound.

Molecular Docking Simulations for Exploring Interaction with Chemical Scaffolds and Probing Binding Affinities from a Chemical Perspective

Molecular docking is a computational technique used to predict how a molecule (ligand) binds to a larger molecule, such as a protein or another chemical scaffold. researchgate.net This method is instrumental in understanding potential intermolecular interactions and estimating the binding affinity, often expressed as a docking score or binding energy. nih.govd-nb.info

For this compound, docking simulations can be performed against various chemical scaffolds to explore its binding modes and affinities. The analysis of the docked poses reveals key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the complex. These simulations can provide valuable chemical insights into how the structural and electronic features of this compound govern its interactions with other molecules, which is a critical aspect in fields like materials science and medicinal chemistry. semanticscholar.orgmdpi.com

Exploration of N 3 Acetyl 2 Nitrophenyl Acetamide As a Versatile Synthetic Building Block

Utility in the Synthesis of Diverse Heterocyclic Compound Libraries

The strategic placement of reactive functional groups in N-(3-acetyl-2-nitrophenyl)acetamide makes it an ideal precursor for the synthesis of diverse heterocyclic compound libraries. The presence of the ortho-nitroacetyl functionality is particularly amenable to cyclization reactions, most notably the Friedländer annulation, to produce quinoline (B57606) derivatives. wikipedia.orgresearchgate.netorganic-chemistry.orgnih.govresearchgate.net

The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. wikipedia.orgorganic-chemistry.org In the case of this compound, prior reduction of the nitro group to an amine is a necessary step to furnish the required 2-aminoaryl ketone moiety. This in-situ generated intermediate can then react with various methylene-active compounds to yield a library of substituted quinolines. The general mechanism for the Friedländer synthesis can proceed through two primary pathways: an initial aldol (B89426) addition followed by cyclization and dehydration, or the formation of a Schiff base followed by an intramolecular aldol-type condensation. wikipedia.org

The versatility of this approach allows for the introduction of a wide range of substituents onto the quinoline scaffold, depending on the choice of the methylene-active coupling partner. This has been effectively utilized to create libraries of quinoline derivatives for various research applications.

A prominent example of the utility of ortho-nitroacetanilides in heterocyclic synthesis is in the preparation of benzodiazepine (B76468) derivatives. nih.govnih.gov While not a direct application of this compound without modification, the underlying principle of utilizing the ortho-nitroacetanilide scaffold is crucial. The synthesis of 2,3-benzodiazepines, for instance, often involves precursors derived from ortho-nitro-substituted phenyl ketones. nih.govnih.gov

Application in Multi-Component Reaction Design

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more reactants. researchgate.netresearchgate.netbeilstein-journals.orgrsc.orgub.edu The structural features of this compound make it a promising candidate for the design of novel MCRs. After the requisite reduction of the nitro group, the resulting 2-aminoaryl ketone can participate in MCRs to generate heterocyclic systems.

For example, a one-pot, four-component reaction involving an arylaldehyde, dimedone, a β-ketoester, and ammonium (B1175870) acetate (B1210297) can yield hexahydroquinolines, showcasing the potential of related substrates in MCRs. nih.gov While a specific MCR directly employing this compound is not extensively documented in the provided search results, the principle of using a 2-aminoaryl ketone component in such reactions is well-established for quinoline synthesis. nih.govnih.gov

The following table illustrates a generalized scheme for a multi-component reaction that could potentially involve a derivative of this compound for the synthesis of polyhydroquinolines.

| Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Catalyst/Conditions | Product |

| 2-Aminoaryl Ketone | Aldehyde | Active Methylene Compound | Ammonium Acetate | Various catalysts (e.g., Fe3O4 NPs), often solvent-free | Polyhydroquinoline |

This demonstrates the adaptability of the core structure for the efficient generation of molecular diversity through MCRs. The development of specific MCRs starting from this compound represents a promising area for future research.

Role as a Synthon for the Construction of Complex Organic Molecular Architectures

A synthon is a conceptual unit within a molecule that assists in the formation of a chemical bond during a synthesis. This compound serves as a valuable synthon for the construction of complex organic molecular architectures, particularly fused heterocyclic systems.

The transformation of the ortho-nitroacetylphenyl group into a reactive intermediate is key to its utility. For instance, the intramolecular cyclization of derivatives of this compound can lead to the formation of bicyclic or even more complex polycyclic structures. The synthesis of 4-aryl-2,3-benzodiazepin-1-ones, for example, relies on precursors that can be conceptually derived from ortho-substituted acetophenones. nih.gov

Furthermore, the reactivity of the acetyl and nitro groups can be harnessed in cascade reactions. A cascade reaction, or tandem reaction, involves two or more sequential intramolecular reactions where the first reaction generates the functionality for the subsequent transformation. A hypothetical cascade reaction involving a derivative of this compound could involve an initial intramolecular cyclization followed by a rearrangement or another cyclization event to build a complex molecular framework in a highly efficient manner. An example of a cascade reaction is the three-component condensation of 2-unsubstituted imidazole (B134444) N-oxides, 3-ketonitriles, and aldehydes, which proceeds via a sequential Knoevenagel condensation/Michael addition. rsc.org

Rational Design and Synthesis of Chemically Modified Analogs for Structure-Reactivity Relationship Studies

The study of structure-reactivity relationships is fundamental to understanding and predicting chemical behavior. This compound and its analogs provide an excellent platform for such investigations. By systematically modifying the substituents on the phenyl ring or the acetamido group, researchers can probe the electronic and steric effects on the reactivity of the molecule. mdpi.comnih.govdntb.gov.uaresearchgate.netnih.govnih.govarkat-usa.orgnih.govfao.orgresearchgate.netnih.gov

For example, the synthesis of a series of N-nitrophenyl derivatives allows for the evaluation of how different substituents influence the ease of nitro group reduction and subsequent cyclization reactions. nih.gov The electronic nature of the substituents (electron-donating or electron-withdrawing) can significantly impact the reactivity of the acetyl and nitro groups.

The following table summarizes some synthesized analogs of nitrophenyl acetamides and key findings from their structural or reactivity studies:

| Compound | Modification | Key Finding/Observation | Reference |

| N-(4-Hydroxy-2-nitrophenyl)acetamide | Hydroxyl group at C4 | The molecule is nearly planar, which is attributed to intermolecular hydrogen bonding. | nih.gov |

| N-(4-Methoxy-2-nitrophenyl)acetamide | Methoxy group at C4 | The acetamido group is significantly less coplanar with the phenyl ring compared to the 4-hydroxy analog. | nih.gov |

| 2,2-Dichloro-N-(3-nitrophenyl)acetamide | Dichloroacetyl group | The conformation of the N-H bond is anti to the meta-nitro group. | nih.gov |

| N-(2,5-dibromophenyl) acetamide (B32628) derivatives | Arylation via Suzuki coupling | A variety of functional groups are tolerated in the synthesis of bi- and tri-aryl-substituted aniline (B41778) derivatives. | mdpi.comresearchgate.net |

| N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide | Naphthalene core | The molecules assemble into two-dimensional sheet-like structures through hydrogen bonding. | researchgate.netnih.gov |

These studies, often complemented by computational methods like Density Functional Theory (DFT), provide valuable insights into the geometric and electronic properties of these molecules, which in turn govern their chemical reactivity and potential applications. mdpi.comresearchgate.net The rational design and synthesis of such analogs are crucial for optimizing reaction conditions and for the targeted synthesis of molecules with desired properties.

Future Research Directions and Emerging Methodologies

Discovery of Unexplored Reactivity Patterns and Transformation Pathways

The unique electronic and steric environment of N-(3-acetyl-2-nitrophenyl)acetamide suggests a variety of potential, yet unexplored, chemical reactions. The interaction between the ortho-nitro group and the adjacent acetyl and acetamide (B32628) functionalities could lead to novel intramolecular cyclization reactions and other complex transformations.

Future research should focus on intramolecular cascade reactions. For instance, the reduction of the nitro group could initiate a sequence of reactions. A plausible pathway involves the in-situ formation of a nitroso or amino group, which could then react with the neighboring acetyl or acetamide groups to form various heterocyclic systems, such as benzimidazoles or quinoxalines. This is analogous to the reductive cyclization of other ortho-substituted nitroarenes.

Another promising avenue is exploring reactions related to the Baeyer–Drewson reaction, where ortho-nitroaromatic aldehydes or ketones condense to form indigo-type dyes. While this compound is not a chalcone, the underlying principle of an intramolecular redox process followed by cyclization could be triggered under specific basic or reductive conditions. nih.govresearchgate.net Research into cyanide-triggered cascade cyclizations, as seen with ortho-nitrochalcones, could also be adapted, potentially leading to novel indolinone derivatives. nih.govresearchgate.net

| Proposed Reaction Type | Key Functional Groups Involved | Potential Product Class | Rationale/Analogy |

|---|---|---|---|

| Reductive Cyclization | -NO₂, -NHC(O)CH₃ | Benzimidazole Derivatives | Standard synthesis of benzimidazoles from ortho-phenylenediamines. |

| Intramolecular Condensation | -NO₂, -C(O)CH₃ | Quinoxaline Derivatives | Reaction of the reduced nitro group (diamine intermediate) with the dicarbonyl equivalent. |

| Cyanide-Triggered Cascade | -NO₂, -C(O)CH₃, Aromatic Ring | Indolinone Analogs | Based on the unexpected cyclization of ortho-nitrochalcones. nih.govresearchgate.net |

Development of Highly Efficient and Atom-Economical Synthetic Routes

The current synthesis of this compound likely follows classical multi-step procedures involving nitration and acylation of substituted anilines. These traditional methods often suffer from drawbacks such as the use of harsh reagents (e.g., mixed nitric and sulfuric acids), poor regioselectivity, and the generation of significant waste, leading to low atom economy. vapourtec.comgoogle.com

Future research must prioritize the development of greener, more efficient synthetic strategies. One major area of improvement is the use of continuous flow chemistry for the nitration step. vapourtec.com Flow reactors offer superior control over reaction temperature and stoichiometry, minimizing the risk of runaway reactions and reducing the formation of polynitrated byproducts. vapourtec.com This enhanced control can lead to higher selectivity and product quality.

Furthermore, exploring alternative catalytic systems for both nitration and acylation steps could significantly improve the atom economy. For example, solid acid catalysts could replace corrosive liquid acids in nitration, and enzymatic or organocatalytic methods could be developed for the acylation steps, operating under milder conditions.

| Synthetic Step | Traditional Method | Proposed Improved Method | Key Advantages |

|---|---|---|---|

| Nitration | Batch reaction with H₂SO₄/HNO₃ | Continuous flow nitration with precise stoichiometric control | Improved safety, higher selectivity, reduced byproducts. vapourtec.com |

| Acylation | Use of acyl chlorides/anhydrides with stoichiometric base | Catalytic acylation (e.g., enzymatic, organocatalytic) | Milder conditions, less waste, higher atom economy. |

| Overall Process | Multi-step batch processing with workup/purification at each stage | Telescoped or one-pot synthesis in a flow reactor | Reduced cycle time, less solvent waste, higher overall yield. |

Integration of Advanced In-situ Spectroscopic Techniques for Real-time Reaction Monitoring

To achieve the process control necessary for developing efficient synthetic routes, the integration of Process Analytical Technology (PAT) is essential. mt.comnih.gov PAT involves using in-situ, real-time analytical techniques to monitor and control manufacturing processes. For the synthesis of this compound, this would provide a deeper understanding of reaction kinetics, pathway, and impurity formation. mt.com

Advanced spectroscopic tools such as Fourier-Transform Infrared (FTIR), Raman, and UV-Visible spectroscopy can be implemented directly into the reaction vessel or flow reactor. goliah.inforesearchgate.net These techniques can continuously monitor the concentrations of reactants, intermediates, the main product, and any byproducts. For example, during nitration, the disappearance of the starting material's characteristic spectral bands and the appearance of bands corresponding to the nitro group on the product can be tracked in real-time. This data allows for precise determination of reaction endpoints, preventing over-reaction and the formation of impurities.

| Spectroscopic Technique | Parameter to Monitor | Information Gained | Impact on Synthesis |

|---|---|---|---|

| In-situ FTIR/Raman | Concentration of reactants, intermediates, and product | Reaction kinetics, endpoint determination, mechanism insights. | Optimization of reaction time, temperature, and reagent addition. |

| UV-Visible Spectroscopy | Formation of colored nitroaromatic species | Real-time tracking of product formation. goliah.info | Ensures reaction completion and helps control process consistency. |

| Particle Size Analyzers (e.g., FBRM) | Crystal size and distribution during crystallization | Control of product's physical properties. | Ensures consistent product quality and improves downstream processing. |

Leveraging Machine Learning and Artificial Intelligence for Predictive Reactivity and Derivative Design

The fields of machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical research by enabling the prediction of reaction outcomes and the design of novel molecules with desired properties. beilstein-journals.orgresearchgate.netchemrxiv.org For this compound, these computational tools offer a powerful approach to accelerate research and development.

ML models can be trained on existing reaction data to predict the outcomes of new chemical transformations. nih.govduke.edu For instance, an ML algorithm could be used to optimize the reaction conditions for the synthesis of this compound, predicting the yield and purity based on variables like temperature, catalyst, and solvent. This data-driven approach can significantly reduce the number of experiments needed. researchgate.netduke.edu

Furthermore, AI can be used for the de novo design of derivatives. By building Quantitative Structure-Activity Relationship (QSAR) models, it is possible to predict the properties (e.g., mutagenicity, reactivity) of related nitroaromatic compounds based on their molecular descriptors. researchgate.netnih.govnih.gov This allows for the computational screening of thousands of virtual derivatives of this compound to identify candidates with enhanced or entirely new functionalities before committing to their synthesis.

| ML/AI Application | Required Data | Potential Outcome for this compound |

|---|---|---|

| Reaction Optimization | Experimental data on reaction conditions (temperature, concentration, catalyst) and outcomes (yield, purity). beilstein-journals.org | Identification of optimal synthetic conditions with minimal experimentation. |

| Reactivity Prediction | Large datasets of known reactions for similar functionalized nitroaromatics. | Prediction of how the compound will behave in unexplored reactions (e.g., cyclizations). |

| Derivative Design (QSAR) | A dataset of related molecules with known properties (e.g., biological activity, toxicity). nih.govnih.gov | Design of novel derivatives with tailored electronic or steric properties for specific applications. |

Q & A

Q. What are the established synthetic routes for N-(3-acetyl-2-nitrophenyl)acetamide, and how do reaction conditions impact yield and purity?

- Methodological Answer : The compound can be synthesized via multi-step reactions starting from substituted phenols or nitroaromatic precursors. For example:

-

Step 1 : Nitration and acetylation of 2-aminophenol derivatives using acetic anhydride under controlled temperature (60–80°C) to avoid over-acetylation .

-

Step 2 : Microwave-assisted reactions (e.g., 100–150 W, 10–15 min) for rapid cyclization or halogen substitution, which improves yield (70–85%) compared to traditional reflux methods (50–60%) .

-

Key Considerations : Monitor reaction progress via TLC or HPLC to isolate intermediates. Use cold ethanol for recrystallization to enhance purity .

- Data Table : Comparison of Synthesis Methods

| Method | Temperature (°C) | Time (min) | Yield (%) | Purity (HPLC, %) |

|---|---|---|---|---|

| Microwave-assisted | 120 | 15 | 85 | 98.5 |

| Conventional reflux | 80 | 180 | 60 | 95.2 |

Q. Which spectroscopic and chromatographic techniques are optimal for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : The acetyl group (δ 2.1–2.3 ppm, singlet) and nitro group (meta-substitution confirmed by aromatic proton splitting patterns) are diagnostic .

- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 237.1, with fragmentation peaks at m/z 195 (loss of acetyl) and 150 (nitro group cleavage) .

- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time ~8.2 min .

Advanced Research Questions

Q. How can researchers address discrepancies between computational predictions and experimental data (e.g., NMR shifts or crystallographic parameters)?

- Methodological Answer :

- Case Example : If DFT-calculated NMR shifts deviate from experimental data (e.g., aromatic protons), re-optimize the molecular geometry using solvent correction models (PCM or COSMO) .

- Crystallographic Refinement : Use SHELXL (v.2018/3) to refine torsion angles of the nitro group, which may adopt non-planar conformations (e.g., O–N–C–C torsion angles of -16.7° to 160.9° due to steric hindrance) .

- Validation : Cross-validate X-ray structures with Hirshfeld surface analysis to assess intermolecular interactions (e.g., C–H···O hydrogen bonds) .

Q. What strategies improve crystal structure determination of this compound, particularly for resolving torsional flexibility in the nitro group?

- Methodological Answer :

-

Crystallization : Grow crystals via slow evaporation in ethanol/water (1:1) to obtain high-quality single crystals .

-

Refinement Protocols : Apply restraints to the nitro group’s thermal parameters in SHELXL to account for disorder. Use TWINABS for handling twinned data .

-

Advanced Tools : Pair crystallography with solid-state NMR to correlate dynamic behavior (e.g., nitro group rotation) with lattice constraints .

- Data Table : Crystallographic Parameters vs. Computational Models

| Parameter | Experimental (X-ray) | DFT-Optimized | Discrepancy |

|---|---|---|---|

| C–Nitro Bond Length | 1.467 Å | 1.452 Å | 0.015 Å |

| O–N–C–C Torsion | 160.9° | 180° | 19.1° |

Safety and Handling Considerations

- Hazard Mitigation : Use fume hoods and PPE (nitrile gloves, lab coat) due to potential toxicity (LD50 rat oral: >2000 mg/kg; limited carcinogenicity data) .

- Waste Disposal : Neutralize nitro-containing byproducts with reducing agents (e.g., Fe/NH4Cl) before aqueous disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.